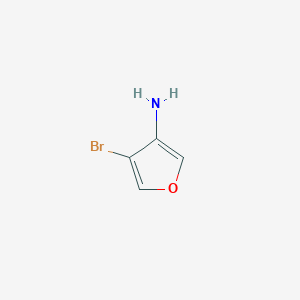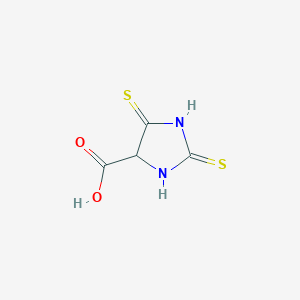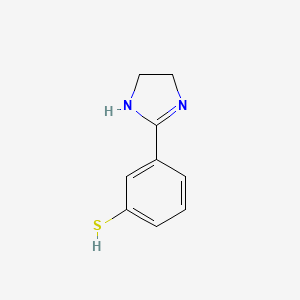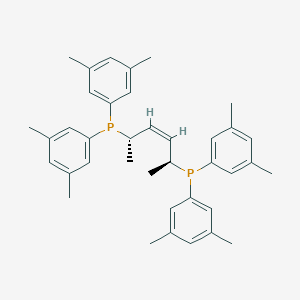
6-chloro-N2,N4-diethyl-N2-methyl-1,3,5-triazine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-N2,N4-diethyl-N2-methyl-1,3,5-triazine-2,4-diamine is a synthetic organic compound belonging to the triazine family Triazines are heterocyclic compounds characterized by a six-membered ring containing three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N2,N4-diethyl-N2-methyl-1,3,5-triazine-2,4-diamine typically involves the following steps:
Starting Materials: The synthesis begins with cyanuric chloride, a common triazine precursor.
Alkylation: Cyanuric chloride undergoes alkylation with diethylamine and methylamine under controlled conditions. This step introduces the diethyl and methyl groups to the triazine ring.
Chlorination: The final step involves the selective chlorination of the triazine ring to introduce the chlorine atom at the 6-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: Using batch or continuous reactors to ensure precise control over reaction conditions.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain high-purity product.
Quality Control: Implementing rigorous quality control measures to ensure consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-chloro-N2,N4-diethyl-N2-methyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially forming new derivatives.
Hydrolysis: The triazine ring can be hydrolyzed under acidic or basic conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are common nucleophiles used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Hydrolysis Conditions: Acidic or basic aqueous solutions are used for hydrolysis reactions.
Major Products
Substituted Triazines: Products of substitution reactions with various nucleophiles.
Oxidized or Reduced Derivatives: Products of oxidation or reduction reactions.
Hydrolyzed Products: Products formed from the hydrolysis of the triazine ring.
Applications De Recherche Scientifique
6-chloro-N2,N4-diethyl-N2-methyl-1,3,5-triazine-2,4-diamine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and herbicidal properties.
Medicine: Explored for its potential therapeutic applications, such as anticancer or antiviral agents.
Industry: Utilized in the development of agrochemicals, dyes, and polymers.
Mécanisme D'action
The mechanism of action of 6-chloro-N2,N4-diethyl-N2-methyl-1,3,5-triazine-2,4-diamine depends on its specific application:
Biological Activity: The compound may interact with cellular targets, such as enzymes or receptors, disrupting normal cellular functions.
Herbicidal Action: It may inhibit photosynthesis in plants by targeting specific enzymes involved in the photosynthetic pathway.
Therapeutic Effects: Potential therapeutic effects could involve the inhibition of key enzymes or pathways critical for the survival of pathogens or cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Atrazine: A well-known herbicide with a similar triazine structure but different substitutions.
Simazine: Another triazine herbicide with different alkyl substitutions.
Propazine: Similar to atrazine and simazine but with different functional groups.
Uniqueness
6-chloro-N2,N4-diethyl-N2-methyl-1,3,5-triazine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine and ethyl groups differentiate it from other triazines, potentially leading to unique applications and mechanisms of action.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propriétés
Formule moléculaire |
C8H14ClN5 |
|---|---|
Poids moléculaire |
215.68 g/mol |
Nom IUPAC |
6-chloro-2-N,4-N-diethyl-2-N-methyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C8H14ClN5/c1-4-10-7-11-6(9)12-8(13-7)14(3)5-2/h4-5H2,1-3H3,(H,10,11,12,13) |
Clé InChI |
YBZBURFOLZLHJU-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=NC(=NC(=N1)Cl)N(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![strontium;1-methoxy-2-[2-(2-methoxyethoxy)ethoxy]ethane;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate](/img/structure/B12826799.png)
![[Acetyloxy(phenyl)methyl] acetate;1-iodo-2,3,4,5-tetramethylbenzene](/img/structure/B12826805.png)
![tert-Butyl 6-bromo-3-oxo-3H-spiro[benzofuran-2,4'-piperidine]-1'-carboxylate](/img/structure/B12826818.png)


![Ethyl 6-oxo-5-azaspiro[3.4]octane-2-carboxylate](/img/structure/B12826835.png)
![5-Hydrazinyl-4-methyl-1H-benzo[d]imidazole](/img/structure/B12826842.png)



![5-Iodo-7-isopropyl-7H-pyrrolo[2,3-c]pyridazine](/img/structure/B12826866.png)
